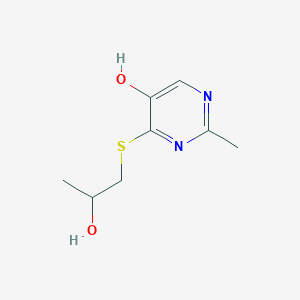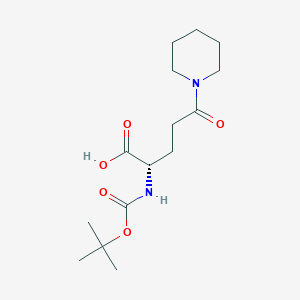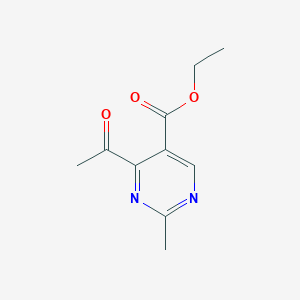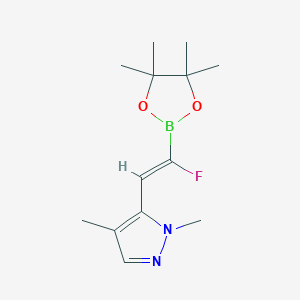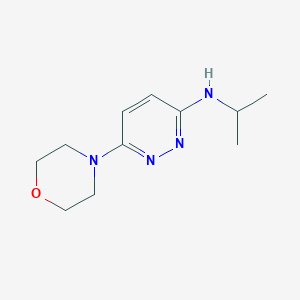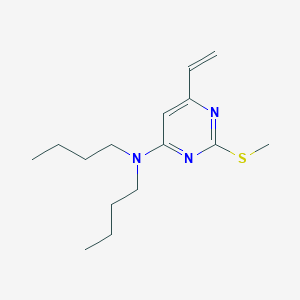
N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with dibutylamine, methylthio, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dibutylamine, methylthio, and vinyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dibutylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol
Major Products:
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Ethyl-substituted pyrimidine
Substitution: Nucleophile-substituted pyrimidine derivatives
Applications De Recherche Scientifique
N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and vinyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- N,N-Dibutyl-2-(methylthio)-4-aminopyrimidine
- N,N-Dibutyl-2-(methylthio)-6-ethylpyrimidin-4-amine
- N,N-Dibutyl-2-(methylthio)-6-phenylpyrimidin-4-amine
Comparison: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is unique due to the presence of the vinyl group, which can undergo additional chemical modifications compared to its analogs
Propriétés
Numéro CAS |
823220-74-2 |
|---|---|
Formule moléculaire |
C15H25N3S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N,N-dibutyl-6-ethenyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)19-4/h7,12H,3,5-6,8-11H2,1-2,4H3 |
Clé InChI |
NURFCCXSLCXSIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=NC(=NC(=C1)C=C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


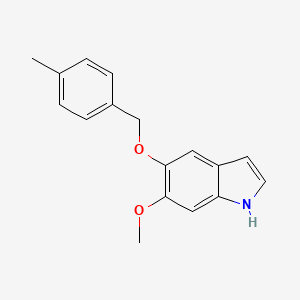


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
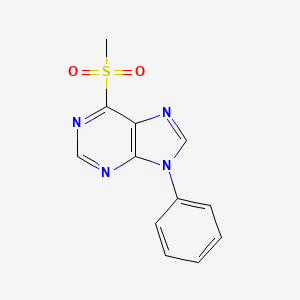
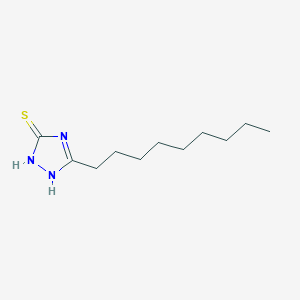
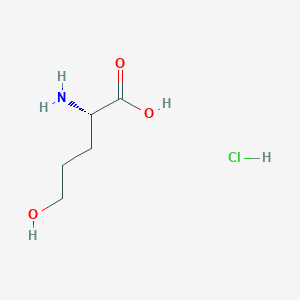
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
